molecular formula C36H34N2O6 B557176 Fmoc-Lys(Fmoc)-OH CAS No. 78081-87-5

Fmoc-Lys(Fmoc)-OH

Cat. No. B557176
CAS RN: 78081-87-5
M. Wt: 590.7 g/mol
InChI Key: BMJRTKDVFXYEFS-XIFFEERXSA-N
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Description

Fmoc-Lys(Fmoc)-OH, also known as Nα-Fmoc-Nε-Fmoc-L-lysine, is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The molecular formula of Fmoc-Lys(Fmoc)-OH is C36H34N2O6, and its molecular weight is 590.7 g/mol .


Synthesis Analysis

The synthesis of Fmoc-Lys(Fmoc)-OH involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimde in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester. The resulting active ester is then reacted with Fmoc-Lys-OH without purification .


Molecular Structure Analysis

The molecular structure of Fmoc-Lys(Fmoc)-OH is characterized by the presence of two Fmoc groups attached to the alpha and epsilon amino groups of lysine . The InChI key for Fmoc-Lys(Fmoc)-OH is BMJRTKDVFXYEFS-XIFFEERXSA-N .


Chemical Reactions Analysis

Fmoc-Lys(Fmoc)-OH is used in the synthesis of various peptides and proteins. It undergoes reactions typical of Fmoc-protected amino acids, such as deprotection under basic conditions .


Physical And Chemical Properties Analysis

Fmoc-Lys(Fmoc)-OH is a solid compound. It has a molar refractivity of 126.3±0.3 cm^3, a polar surface area of 114 Å^2, and a polarizability of 50.1±0.5 x 10^-24 cm^3 . It forms supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators .

Scientific Research Applications

  • Biomedical Applications : Fmoc-Lys(Fmoc)-OH is used in the synthesis of supramolecular hydrogels, which have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. These gels have been investigated for their antimicrobial activity, particularly in the context of incorporating colloidal and ionic silver mixtures into their structure (Croitoriu et al., 2021).

  • Peptide Synthesis : The compound is utilized in the efficient ligation of peptides, such as in the synthesis of azido-protected Fmoc–Lys–OH for peptide condensation, demonstrating its utility in peptide chemistry (Katayama et al., 2008).

  • Polypeptide Synthesis : Fmoc-Lys(Fmoc)-OH plays a role in the synthesis of polypeptides, offering potential methods for disease prevention and treatment. Its use in simplifying and improving polypeptide synthesis is highlighted in the study of lysine and glycine as raw materials (Zhao Yi-nan & Melanie Key, 2013).

  • Radiolabeling of Peptides : This compound is a precursor for the synthesis of radiolabeled peptides, used in medical imaging and diagnostics. Its modification and use in 99mTc labeling of peptides are notable applications (Surfraz et al., 2007).

  • Solid-Phase Peptide Synthesis : It is also employed in solid-phase peptide synthesis, particularly as an N-α-protecting group. Studies have investigated its role and the influence of deprotection methods on peptide structure (Larsen et al., 1993).

  • Synthesis of Fluorescently Labeled Peptides : Fmoc-Lys(Fmoc)-OH is used in the microwave-assisted synthesis of fluorescently labeled peptides, particularly in the context of glycopeptide synthesis (Kowalczyk et al., 2009).

  • Preparation of Insulin Analogs : The compound is instrumental in the preparation of semisynthetic insulin analogs, highlighting its significance in therapeutic applications (Žáková et al., 2007).

  • Synthesis of Branched and Cyclic Peptides : Its role in the synthesis of branched and cyclic peptides, especially for the modification of peptides with functional groups, is crucial (Tong & Hong, 2001).

  • Ultrasound-Induced Gelation : The compound is used in ultrasound-induced gelation, demonstrating its versatility in forming organogels with various solvents (Geng et al., 2017).

  • Development of Hydrogels for Biomedical Applications : Fmoc-Lys(Fmoc)-OH is involved in the development of hydrogels for various biomedical applications, including cell culture substrates and drug delivery systems (Nita et al., 2022).

Safety And Hazards

When handling Fmoc-Lys(Fmoc)-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-Lys(Fmoc)-OH, like other Fmoc-protected amino acids, is likely to continue to be a valuable tool in peptide synthesis. Future research may focus on developing new synthesis strategies and applications for this compound .

properties

IUPAC Name

(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRTKDVFXYEFS-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549391
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Fmoc)-OH

CAS RN

78081-87-5
Record name N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-Lysine(IP/Boc)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
737
Citations
A Aletras, K Barlos, D Gatos… - … journal of peptide …, 1995 - Wiley Online Library
N α ‐9‐Fluorenylmethoxycarbonyl‐N ε ‐4‐methyltrityl‐lysine, [Fmoc‐Lys(Mtt)‐OH], was prepared in two steps from lysine, in 42% overall yield. The N ε ‐Mtt function can be quantitatively …
Number of citations: 164 onlinelibrary.wiley.com
EAB Kantchev, CC Chang… - Peptide Science: Original …, 2006 - Wiley Online Library
The mannose binding proteins on the surface of the dendritic cells are responsible for capture of pathogens in the early stages of immune response. Conjugation to mannose …
Number of citations: 39 onlinelibrary.wiley.com
N Maillard, R Biswas, T Darbre… - ACS combinatorial …, 2011 - ACS Publications
Two 6750-membered one-bead-one-compound peptide dendrimer combinatorial libraries L (X 4 ) 8 (LysX 3 ) 4 (LysX 2 ) 2 LysX 1 (X 1−4 = 14 different amino acids or deletion, Lys = …
Number of citations: 22 pubs.acs.org
A Croitoriu, LE Nita, AP Chiriac, AG Rusu, M Bercea - Gels, 2021 - mdpi.com
… The amino acids used in this study, FMOC–Trp–OH and FMOC–Lys–FMOC–OH can self-… by solvent polarity in the case of FMOC–Lys–FMOC–OH. The β–sheet molecular arrangements …
Number of citations: 8 www.mdpi.com
JE Oh, KH Lee - Bioorganic & medicinal chemistry, 1999 - Elsevier
Considering the biological mechanism and in vivo stability of antimicrobial peptides, we designed and synthesized novel unnatural amino acids with more positively charged and bulky …
Number of citations: 64 www.sciencedirect.com
KL Chang, Y Higuchi, S Kawakami, F Yamashita… - Journal of controlled …, 2011 - Elsevier
Chitosan has potential as a biocompatible gene carrier. However, its gene transfection efficiency is low because of its slow endosomal escape rate. Histidine has buffering capacity in …
Number of citations: 45 www.sciencedirect.com
A Croitoriu, LE Nita, AG Rusu, A Ghilan, M Bercea… - Polymers, 2022 - mdpi.com
One of the methods of obtaining supramolecular gels consists of the possibility of self-assembly of low molecular weight gelators (LMWGs). However, LMWG-based gels are often …
Number of citations: 4 www.mdpi.com
A Croitoriu, LE Nita, AG Rusu… - … Conference on e …, 2021 - ieeexplore.ieee.org
Supramolecular hydrogels based on fluorenylmethoxycarbonyl (FMOC) – functionalized amino acids are a new class of soft materials widely used in biomedical field due to their …
Number of citations: 1 ieeexplore.ieee.org
R Zhang, JS Kramer, JD Smith, BN Allen, CN Leeper… - The AAPS journal, 2018 - Springer
Current vaccine research has shifted from traditional vaccines (ie, whole-killed or live-attenuated) to subunit vaccines (ie, protein, peptide, or DNA) as the latter is much safer due to …
Number of citations: 52 link.springer.com
J Brunetti, C Falciani, B Lelli, A Minervini… - BioMed Research …, 2015 - hindawi.com
Despite recent advances in multimodal therapy, bladder cancer still ranks ninth in worldwide cancer incidence. New molecules which might improve early diagnosis and therapeutic …
Number of citations: 29 www.hindawi.com

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